molecular formula C9H11ClN2O2 B1290120 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 73536-87-5

5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B1290120
CAS No.: 73536-87-5
M. Wt: 214.65 g/mol
InChI Key: FFGLVSGGGJOMQY-UHFFFAOYSA-N
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Description

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a white solid . It has been used as an important intermediate in the synthesis of β2-adrenoceptor agonist for such indications as asthma and chronic obstructive pulmonary disorder (COPD) .


Synthesis Analysis

The synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves several steps . The process starts with 2-aminoindan, where the amino group is protected, and the ring is acetylated. The acetyl group is then reduced to ethyl to form a monoethyl derivative. This derivative is acetylated, and the acetyl group is reduced to form a diethyl derivative. The final product is obtained by deprotecting the latter by hydrolysis .


Molecular Structure Analysis

The molecular formula of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is C13H20ClN . The InChI code is 1S/C13H19N.ClH/c1-3-9-5-11-7-13 (14)8-12 (11)6-10 (9)4-2;/h5-6,13H,3-4,7-8,14H2,1-2H3;1H .


Physical And Chemical Properties Analysis

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a white solid . It has a molecular weight of 225.76 . The compound should be stored at a temperature of 0-5°C .

Scientific Research Applications

5-Nitro-2,3-dihydro-1H-inden-2-amine hydrochloride has been studied extensively for its potential applications in a range of fields, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a substrate for the synthesis of a variety of pharmaceuticals, as well as for the synthesis of agrochemicals and other specialty chemicals. In addition, this compound has been used in the development of a variety of analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE).

Advantages and Limitations for Lab Experiments

5-Nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is a relatively stable compound, and is easy to synthesize and purify. However, this compound is not commercially available, and must be synthesized in the laboratory. In addition, due to its potential effects on the body, it is important to use caution when working with this compound.

Future Directions

The potential applications of 5-Nitro-2,3-dihydro-1H-inden-2-amine hydrochloride are numerous. Possible future directions for research include further studies of its mechanism of action, as well as its potential therapeutic applications. In addition, further studies are needed to explore the potential for this compound to be used as a drug delivery system, or as a component of a drug combination therapy. Other possible future directions include the development of new synthetic methods for the synthesis of this compound, and the exploration of its potential applications in the fields of agrochemistry and biotechnology.

Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8;/h1-2,5,8H,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGLVSGGGJOMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624701
Record name 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73536-87-5
Record name 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-indan-2-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To N-(5-nitro-indan-2-yl)-acetamide (23.5 g, 107 mmol) is added 2N hydrochloric acid (500 mL). The mixture is heated to reflux for 24 h and then concentrated in vacuo. Methanol (100 mL) is added to the residue and the mixture is concentrated in vacuo. Toluene (100 mL) is added and the mixture is again concentrated. A solution of the residue in methanol (100 mL) is warmed, diethyl ether (500 mL) is added and the mixture is let stand overnight. The solid is collected by filtration and air dried to yield 2-amino-5-nitro-indane hydrochloride as a white solid.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-Acetyl-5-nitro-2-indanamine, 1.5 g. (0.007 mole) as prepared in Example 9 was refluxed in 10% hydrochloric acid for 3 hours. The mixture was evaporated and the crystalline residue recrystallized from methanol-ether to yield 5-nitro-2-indanamine hydrochloride, dec.>280° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 2-aminoindane hydrochloride (19.11 g, 0.112 mol) at 0° C. was added sulfuric acid (60 ml) followed by potassium nitrate (11.84 g, 0.117 mol). The mixture was allowed to warm to room temperature, stirred for an additional 2 hr, then dumped onto ice/50% NaOH (500 ml total). The mixture was extracted with ether (3×200 ml) and the combined extracts were washed with water, dried over magnesium sulfate, filtered, and concentrated to an oil which was converted to the hydrochloride salt. Recrystallization from isopropanol/methanol afforded 5-nitro-2-aminoindane hydrochloride: (14.58 g, 60%); m.p. >300° C.
Quantity
19.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
11.84 g
Type
reactant
Reaction Step Two

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